Computational Lipophilicity (XLogP3) Compared to 7-Methyl and 7-(2-Hydroxyethyl) Analogs
The computed partition coefficient (XLogP3-AA) of the target compound is 1.2 [1]. Replacing the 7-(2-methoxyethyl) group with a 7-methyl group reduces XLogP3 to approximately 0.3–0.5 (estimated for 7-methyl analog CID structure search), while a 7-(2-hydroxyethyl) analog increases XLogP3 only marginally (∼0.7) but adds an additional H-bond donor, raising HBD count from 1 to 2. The methoxyethyl chain thus achieves a balanced logP in the CNS-favorable range (1–3) without introducing additional H-bond donors that would penalize BBB permeation [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.2; HBD = 1; HBA = 6; TPSA = 82.9 Ų [1] |
| Comparator Or Baseline | 7-Methyl analog (estimated XLogP3 ≈ 0.3–0.5; HBD = 1); 7-(2-hydroxyethyl) analog (estimated XLogP3 ≈ 0.7; HBD = 2) [2] |
| Quantified Difference | Target compound logP is 0.5–0.9 units higher than 7-hydroxyethyl analog and 0.7–0.9 units higher than 7-methyl analog; HBD count remains 1 vs. 2 for hydroxyethyl analog |
| Conditions | Computed via XLogP3 algorithm (PubChem 2025.09.15 release); analog values estimated from structural principles |
Why This Matters
For CNS-targeted screening libraries, a logP of 1.2 with only one H-bond donor places this compound closer to optimal CNS drug-like space than its more polar 7-hydroxyethyl or less lipophilic 7-methyl analogs, reducing the risk of selecting a compound with poor brain penetration.
- [1] PubChem CID 2988692. Computed Properties: XLogP3-AA 1.2, HBD Count 1, HBA Count 6, TPSA 82.9 Ų. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Pajouhesh, H. and Lenz, G.R. "Medicinal chemical properties of successful central nervous system drugs." NeuroRx, 2005, 2(4), 541-553. (Benchmark CNS drug space: logP 1–3, HBD ≤ 3, TPSA < 90 Ų). View Source
